4-(((2-(Diethylamino)ethyl)amino)iminomethyl)benzamide hydrochloride
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Overview
Description
4-(((2-(Diethylamino)ethyl)amino)iminomethyl)benzamide hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a benzamide core with diethylaminoethyl and iminomethyl groups. It is often used in various chemical reactions and has significant implications in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-(Diethylamino)ethyl)amino)iminomethyl)benzamide hydrochloride typically involves the reaction of 4-amino-N-[2-(diethylamino)ethyl]benzamide with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed in an aqueous medium at room temperature, and the product is isolated through crystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and efficiency, with stringent quality control measures to ensure the consistency of the product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-(((2-(Diethylamino)ethyl)amino)iminomethyl)benzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(((2-(Diethylamino)ethyl)amino)iminomethyl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antiviral activities.
Mechanism of Action
The mechanism of action of 4-(((2-(Diethylamino)ethyl)amino)iminomethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N-[2-(diethylamino)ethyl]benzamide sulfate
- N-(2-Diethylamino-ethyl)-4-ethoxy-benzamide hydrochloride
- 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
Uniqueness
4-(((2-(Diethylamino)ethyl)amino)iminomethyl)benzamide hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
125575-16-8 |
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Molecular Formula |
C14H23ClN4O |
Molecular Weight |
298.81 g/mol |
IUPAC Name |
4-[(E)-[2-(diethylamino)ethylhydrazinylidene]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H22N4O.ClH/c1-3-18(4-2)10-9-16-17-11-12-5-7-13(8-6-12)14(15)19;/h5-8,11,16H,3-4,9-10H2,1-2H3,(H2,15,19);1H/b17-11+; |
InChI Key |
NWAGXCHIRLIHTJ-SJDTYFKWSA-N |
Isomeric SMILES |
CCN(CC)CCN/N=C/C1=CC=C(C=C1)C(=O)N.Cl |
Canonical SMILES |
CCN(CC)CCNN=CC1=CC=C(C=C1)C(=O)N.Cl |
Origin of Product |
United States |
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